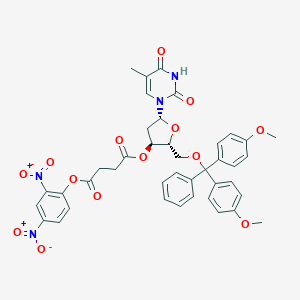
5'-O-(4,4'-Dimethoxytrityl)thymidine-3'-O-(2,4-dinitrophenyl) succinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
'5'-O-(4,4'-Dimethoxytrityl)thymidine-3'-O-(2,4-dinitrophenyl) succinate' is a modified form of thymidine, which is a nucleoside that plays a crucial role in DNA replication and repair. This modified form of thymidine has been widely used in scientific research for various applications, including DNA synthesis and sequencing.'
Mécanisme D'action
The mechanism of action of '5'-O-(4,4'-Dimethoxytrityl)thymidine-3'-O-(2,4-dinitrophenyl) succinate' is related to its ability to act as a substrate for DNA polymerases. During DNA replication, DNA polymerases use nucleotides as building blocks to synthesize new strands of DNA. '5'-O-(4,4'-Dimethoxytrityl)thymidine-3'-O-(2,4-dinitrophenyl) succinate' can be incorporated into the growing DNA chain by DNA polymerases, which results in the formation of modified DNA strands.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of '5'-O-(4,4'-Dimethoxytrityl)thymidine-3'-O-(2,4-dinitrophenyl) succinate' are related to its ability to modify DNA. The incorporation of this modified nucleotide into DNA can affect the stability and structure of the DNA molecule. Moreover, it can alter the interaction of DNA with proteins and other molecules, which can affect gene expression and cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using '5'-O-(4,4'-Dimethoxytrityl)thymidine-3'-O-(2,4-dinitrophenyl) succinate' in lab experiments include its high purity and stability, which make it a reliable substrate for DNA polymerases. Moreover, its chemical properties allow for easy purification and detection. However, the limitations of using this modified nucleotide include its high cost and the need for specialized equipment and expertise for its synthesis and handling.
Orientations Futures
There are several future directions for the use of '5'-O-(4,4'-Dimethoxytrityl)thymidine-3'-O-(2,4-dinitrophenyl) succinate' in scientific research. One potential direction is the development of new methods for its synthesis and purification, which could reduce its cost and increase its availability. Moreover, the use of this modified nucleotide in the synthesis of modified oligonucleotides and nucleotides could have potential applications in gene therapy and drug delivery. Additionally, the use of '5'-O-(4,4'-Dimethoxytrityl)thymidine-3'-O-(2,4-dinitrophenyl) succinate' in the study of DNA-protein interactions and DNA damage could provide new insights into the mechanisms of DNA replication and repair.
Méthodes De Synthèse
The synthesis of '5'-O-(4,4'-Dimethoxytrityl)thymidine-3'-O-(2,4-dinitrophenyl) succinate' involves several steps. Firstly, the thymidine molecule is protected by a 4,4'-Dimethoxytrityl (DMT) group at the 5' position and a 2,4-dinitrophenyl (DNP) group at the 3' position. The DMT group protects the 5' hydroxyl group from unwanted reactions, while the DNP group is used for purification purposes. Next, the succinic anhydride is added to the 3' hydroxyl group, which forms an ester linkage between the thymidine molecule and the succinic acid. The resulting product is then deprotected to obtain '5'-O-(4,4'-Dimethoxytrityl)thymidine-3'-O-(2,4-dinitrophenyl) succinate.'
Applications De Recherche Scientifique
'5'-O-(4,4'-Dimethoxytrityl)thymidine-3'-O-(2,4-dinitrophenyl) succinate' has been widely used in scientific research for various applications. It is commonly used in DNA synthesis and sequencing, where it serves as a substrate for DNA polymerases. It can also be used as a probe to study DNA-protein interactions and DNA damage. Moreover, it has been used in the synthesis of modified nucleotides and oligonucleotides, which have potential applications in gene therapy and drug delivery.
Propriétés
Numéro CAS |
125078-79-7 |
|---|---|
Nom du produit |
5'-O-(4,4'-Dimethoxytrityl)thymidine-3'-O-(2,4-dinitrophenyl) succinate |
Formule moléculaire |
C41H38N4O14 |
Poids moléculaire |
810.8 g/mol |
Nom IUPAC |
1-O-[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] 4-O-(2,4-dinitrophenyl) butanedioate |
InChI |
InChI=1S/C41H38N4O14/c1-25-23-43(40(49)42-39(25)48)36-22-34(59-38(47)20-19-37(46)58-33-18-13-29(44(50)51)21-32(33)45(52)53)35(57-36)24-56-41(26-7-5-4-6-8-26,27-9-14-30(54-2)15-10-27)28-11-16-31(55-3)17-12-28/h4-18,21,23,34-36H,19-20,22,24H2,1-3H3,(H,42,48,49)/t34-,35+,36+/m0/s1 |
Clé InChI |
XVOZHFAFSYOEEW-LIVOIKKVSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OC(=O)CCC(=O)OC6=C(C=C(C=C6)[N+](=O)[O-])[N+](=O)[O-] |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OC(=O)CCC(=O)OC6=C(C=C(C=C6)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OC(=O)CCC(=O)OC6=C(C=C(C=C6)[N+](=O)[O-])[N+](=O)[O-] |
Autres numéros CAS |
125078-79-7 |
Synonymes |
2,4-dinitrophenyl 5'-O-(4,4'-dimethoxytrityl)thymidine succinate 5'-O-(4,4'-dimethoxytrityl)thymidine-3'-O-(2,4-dinitrophenyl) succinate DTDS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bicyclo[2.2.0]hexane, 1-bromo-(9CI)](/img/structure/B45524.png)
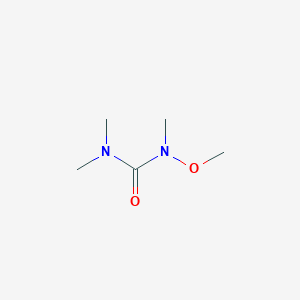
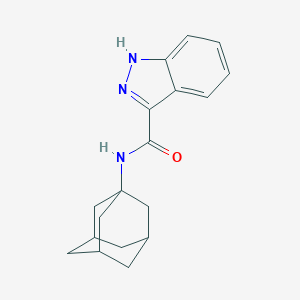

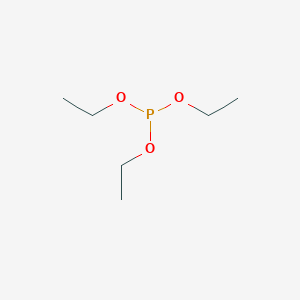
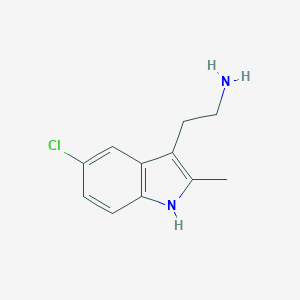
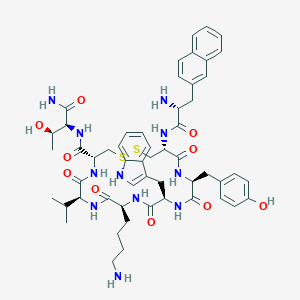
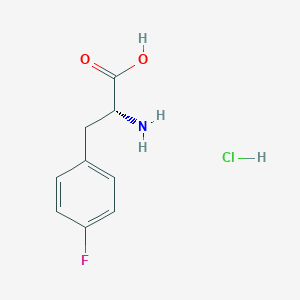
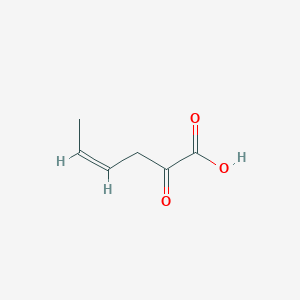
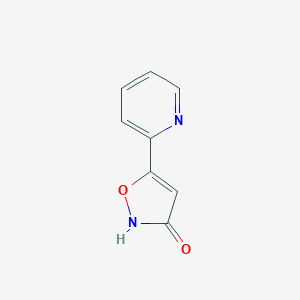
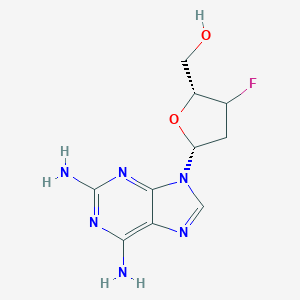

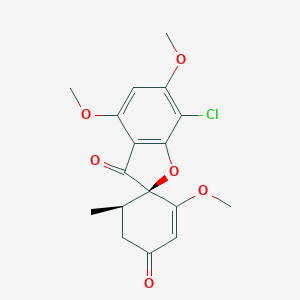
![2-chloro-N-[cyano(thiophen-2-yl)methyl]acetamide](/img/structure/B45549.png)